2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide
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Overview
Description
2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a cyclohexyloxy group, and an ethylcarbamoyl group.
Preparation Methods
The synthesis of 2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide involves several steps. One common method includes the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with heating. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound.
Chemical Reactions Analysis
2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride and ethanolic sodium ethoxide . The major products formed from these reactions often include heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent. In the industry, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule play a crucial role in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide can be compared with other similar compounds, such as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it valuable for various research and industrial purposes.
Properties
CAS No. |
61468-31-3 |
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Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-cyclohexyloxy-2-(ethylcarbamoylamino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C12H18N4O3/c1-2-14-12(18)15-11(17)10(8-13)16-19-9-6-4-3-5-7-9/h9H,2-7H2,1H3,(H2,14,15,17,18) |
InChI Key |
NYCJSWCLLBIMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC1CCCCC1)C#N |
Origin of Product |
United States |
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